molecular formula C15H14N4O4 B11550507 N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide

N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide

Cat. No.: B11550507
M. Wt: 314.30 g/mol
InChI Key: OASVWRLZJIXVAM-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]SPIRO[2.3]HEXANE-1-CARBOHYDRAZIDE is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]SPIRO[2.3]HEXANE-1-CARBOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the condensation of isatin derivatives with hydrazides under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid . Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction while ensuring purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]SPIRO[2.3]HEXANE-1-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Compared to other indole derivatives, N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]SPIRO[2.3]HEXANE-1-CARBOHYDRAZIDE stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]spiro[2.3]hexane-2-carboxamide

InChI

InChI=1S/C15H14N4O4/c20-13(10-7-15(10)4-1-5-15)18-17-12-9-6-8(19(22)23)2-3-11(9)16-14(12)21/h2-3,6,10,16,21H,1,4-5,7H2

InChI Key

OASVWRLZJIXVAM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC2C(=O)N=NC3=C(NC4=C3C=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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